Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-9-11(19(20,21)22)3-8-14(16)17(15)24-12-4-6-13(25)7-5-12/h3-10,25H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKUARJYBHOODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amination: The hydroxyphenylamino group is introduced through a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the quinoline derivative.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxy group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while hydrolysis of the ester group results in the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells via the activation of specific signaling pathways. For instance, it has been noted to modulate the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .
Photophysical Properties
Fluorescent Properties
this compound exhibits unique photophysical properties, making it suitable for applications in fluorescent probes. Its ability to emit fluorescence upon excitation allows it to be utilized in biological imaging techniques .
Applications in Imaging
In cellular imaging, this compound can be used to track cellular processes and visualize biological structures due to its high quantum yield and stability under physiological conditions. This makes it a valuable tool for researchers studying cellular dynamics and interactions .
Material Science
Synthesis of Advanced Materials
The compound has been explored for its potential in synthesizing advanced materials, particularly in the development of organic light-emitting diodes (OLEDs). Its structural characteristics enable it to serve as a building block for creating new materials with enhanced electronic properties .
Nanocomposites
In material science, this compound can be incorporated into nanocomposites to improve mechanical strength and thermal stability. These composites have applications in various industries, including electronics and coatings .
Case Studies
Biological Activity
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H10F3N O3
- Molecular Weight : 281.22 g/mol
- CAS Number : 97019
The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making this derivative particularly interesting for medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related quinoline derivatives. For instance, a study on similar compounds showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells. The compound demonstrated a 100% decrease in tumor cell viability in treated mice, indicating strong cytotoxic effects. This was attributed to its ability to induce apoptosis and enhance antioxidant activity in liver and kidney tissues, suggesting a favorable safety profile .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. These studies reveal that the compound exhibits significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases. The mechanism involves the modulation of antioxidant enzyme activities and reduction of lipid peroxidation levels .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, which can be further explored for developing new antibiotics .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Cancer Cell Proliferation : The compound binds to key receptors involved in cell cycle regulation and apoptosis pathways, leading to increased cell death in malignant cells.
- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing reactive oxygen species (ROS) levels.
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antimicrobial efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of quinoline derivatives:
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly impacts biological activity and chemical reactivity:
Key Observations :
- The 4-hydroxyphenylamino group in the target compound may enhance binding to biological targets (e.g., kinases or DNA) via hydrogen bonding, compared to the 2-hydroxyphenyl isomer, which has a less optimal geometry for interactions .
Trifluoromethyl (-CF₃) Positional Isomerism
The position of the -CF₃ group affects steric and electronic properties:
Key Observations :
Ester Group Modifications
The ester group at position 3 influences solubility and metabolic pathways:
Key Observations :
- The ethyl ester in the target compound balances solubility and metabolic stability, whereas methyl esters are more prone to hydrolysis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a quinoline core. For example, the parent quinoline scaffold (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) is functionalized via nucleophilic substitution or coupling reactions. In one approach, N-propargylation of the hydroxyl group is followed by click chemistry with azides to introduce triazole substituents . Key intermediates are characterized using 1H NMR , IR spectroscopy , and mass spectrometry (MS) to confirm regiochemistry and purity. For instance, the hydroxyl group’s substitution pattern is verified via IR (O-H stretch at ~3200 cm⁻¹) and NMR (disappearance of the phenolic proton signal post-alkylation) .
Q. How is the molecular structure of this compound and its derivatives validated?
- Methodological Answer : X-ray crystallography is the gold standard for absolute structural confirmation, as demonstrated for related tricyclic fluoroquinolones . When crystals are unavailable, 2D NMR techniques (e.g., COSY, HMBC) resolve connectivity. For example, HMBC correlations between the quinoline C-3 carbonyl and adjacent protons confirm ester group placement . Elemental analysis ensures stoichiometric consistency, with deviations >0.3% prompting re-evaluation of synthetic conditions .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during functionalization of the quinoline core, and what factors influence product ratios?
- Methodological Answer : Regioselectivity in reactions like ethylation or hydroxylation is influenced by solvent polarity , catalysts , and temperature . For example, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO with Bu₄NI favors C-1 ethylation over O-ethylation due to iodide’s nucleophilic assistance, yielding a 3:1 product ratio . Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density maps and transition-state energies .
Q. What strategies address contradictory antimicrobial activity data across structurally similar derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., moderate vs. potent MIC values) require structure-activity relationship (SAR) analysis . For example, replacing the 7-CF₃ group with Cl/F alters lipophilicity, impacting membrane permeability. Docking studies with bacterial DNA gyrase (PDB: 1KZN) can rationalize binding affinities . Experimental validation via time-kill assays and resistance profiling further clarifies mechanistic outliers .
Q. How can computational methods accelerate reaction design for novel derivatives?
- Methodological Answer : The ICReDD platform integrates quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions. For instance, transition-state modeling identifies solvent systems that stabilize intermediates, reducing trial-and-error synthesis . High-throughput screening (e.g., robotic liquid handlers) validates computational predictions, as seen in fluoroquinolone derivative libraries .
Data Analysis and Experimental Design
Q. What analytical workflows resolve spectral ambiguities in quinoline derivatives?
- Methodological Answer : Ambiguities in NMR/IR data are addressed via:
- Isotopic labeling : Replacing CF₃ with CD₃ simplifies splitting patterns in ¹⁹F NMR .
- LC-MS/MS fragmentation : Differentiates regioisomers by unique cleavage patterns (e.g., m/z 285 → 267 for hydroxyl loss) .
- Variable-temperature NMR : Resolves dynamic rotational barriers in trifluoromethyl groups .
Q. How should researchers design experiments to probe the stability of the 4-hydroxyphenylamino substituent under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. The 4-hydroxyphenyl group is prone to oxidation at pH >8, requiring antioxidants like BHT in formulations .
- Metabolic stability assays : Use liver microsomes to identify CYP450-mediated N-dealkylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
